molecular formula C9H8O2 B1611827 trans-Cinnamic-d7 acid CAS No. 308796-47-6

trans-Cinnamic-d7 acid

Cat. No. B1611827
CAS RN: 308796-47-6
M. Wt: 155.2 g/mol
InChI Key: WBYWAXJHAXSJNI-UJMUNGNDSA-N
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Description

Trans-Cinnamic-d7 acid is the deuterium labeled trans-Cinnamic acid . Trans-Cinnamic acid is a natural antimicrobial, with a minimal inhibitory concentration (MIC) of 250 μg/mL against fish pathogen A. sobria, SY-AS1 .


Synthesis Analysis

This compound is synthesized by the Perkin reaction between Ac2O and PhCHO . It is also obtained from cinnamon bark and balsam resins such as storax . The Linear Formula of this compound is C6D5CD=CDCO2H .


Molecular Structure Analysis

The molecular weight of this compound is 155.20 . The InChI string of this compound is 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H, (H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D .


Chemical Reactions Analysis

Trans-Cinnamic acid is used in the manufacture of flavors, dyes, and pharmaceuticals . Its major use is for the production of its methyl, ethyl, and benzyl esters . These esters are important components of perfumes . The acid is also a precursor to the sweetener aspartame .


Physical And Chemical Properties Analysis

. It has a boiling point of 300 °C (lit.) and a melting point of 132-135 °C (lit.) . The mass shift of this compound is M+7 .

Scientific Research Applications

Transformation and Synthesis

Trans-cinnamic acid derivatives are pivotal in the synthesis of various compounds. Li et al. (2015) developed an efficient method using iodine to convert cis-cinnamic acid derivatives into their trans forms, essential for natural product and organic synthetic studies (Li et al., 2015).

Solubility Enhancement and Applications

Cháfer et al. (2009) explored trans-cinnamic acid's solubility enhancement in supercritical CO2 with ethanol, which is significant in food, cosmetics, and pharmaceuticals for its antimicrobial, antifungal, and antioxidant properties (Cháfer et al., 2009).

Biotechnological Production

Bang et al. (2018) focused on producing trans-cinnamic acid using metabolically engineered Escherichia coli, highlighting its application in cosmetics, anti-bacterial compounds, anti-cancer agents, and flavoring agents (Bang et al., 2018).

Enzymatic Studies

Schoch et al. (2003) engineered a water-soluble plant cytochrome P450, CYP73A1, which catalyzes cinnamic acid hydroxylation, crucial for lignin monomers and phenolic compounds synthesis in higher plants (Schoch et al., 2003).

Impact on Plant Metabolism

López-González et al. (2023) examined trans-cinnamic acid's short-term effects on maize root metabolism, indicating its role in stress-coping processes in plants (López-González et al., 2023).

Antimicrobial Applications

Yılmaz et al. (2018) researched trans-cinnamic acid's antimicrobial activity, focusing on its safe use in aquaculture to counteract fish pathogens (Yılmaz et al., 2018).

Environmental Applications

Dávila-Guzmán et al. (2019) synthesized trans-cinnamic acid for removing copper from aqueous solutions, demonstrating its potential in treating industrial wastewater (Dávila-Guzmán et al., 2019).

Geroprotective Activity

Fedorova et al. (2022) isolated trans-cinnamic acid from Baikal skullcap to study its geroprotective activity, highlighting its potential in food and cosmetic industries (Fedorova et al., 2022).

Enzyme Inhibition and Pharmacology

Adisakwattana et al. (2004) investigated trans-cinnamic acid derivatives for alpha-glucosidase inhibitory activity, suggesting its application in developing new groups of enzyme inhibitors (Adisakwattana et al., 2004).

Biocatalysis and Industrial Application

Son et al. (2022) engineered Corynebacterium glutamicum for bioconversion of trans-cinnamic acid into cinnamaldehyde, emphasizing its applications in food and pharmaceuticals (Son et al., 2022).

Safety and Hazards

Trans-Cinnamic-d7 acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Relevant Papers

A paper titled “Functional groups matter: metabolomics analysis of Escherichia coli exposed to trans-cinnamic acid and its derivatives unveils common and unique targets” discusses the metabolic alterations associated with exposure to trans-Cinnamic acid and its derivatives in Escherichia coli . Another paper titled “Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid” discusses the influence of crystallization techniques on the modification of the solid-state properties and the aqueous solubility of cinnamic acid .

Mechanism of Action

Target of Action

The primary target of trans-Cinnamic-d7 acid is the pathogenic bacteria, specifically the fish pathogen Aeromonas sobria (SY-AS1) . This compound acts as a natural antimicrobial agent, inhibiting the growth and proliferation of these bacteria .

Mode of Action

It is known that it has a minimal inhibitory concentration (mic) of 250 μg/ml againstA. sobria . This suggests that it interferes with essential biological processes within the bacteria, inhibiting their growth and proliferation.

Biochemical Pathways

Given its antimicrobial activity, it is likely that it disrupts essential metabolic pathways within the bacteria, leading to their death or inhibition of growth .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules, as in the case of this compound, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of the fish pathogen A. sobria . This leads to a decrease in the bacterial population, thereby mitigating the effects of the bacterial infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound has a boiling point of 300°C , suggesting that it remains stable under a wide range of temperatures.

Biochemical Analysis

Biochemical Properties

trans-Cinnamic-d7 acid plays a significant role in biochemical reactions, particularly in plant metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds, which are essential for plant defense mechanisms and growth regulation . Additionally, this compound can interact with other enzymes involved in the phenylpropanoid pathway, influencing the production of flavonoids, lignins, and other secondary metabolites .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in stress responses, leading to enhanced resistance to environmental stressors . It also affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of primary and secondary metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses.

properties

IUPAC Name

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UJMUNGNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584103
Record name (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

308796-47-6
Record name (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Cinnamic-d7 acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
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2.8 g
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3 mL
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Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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